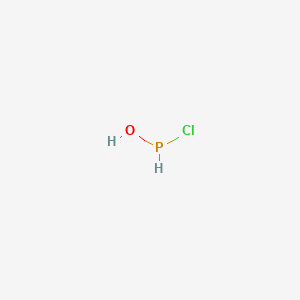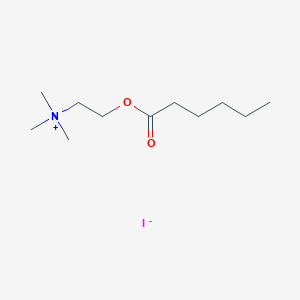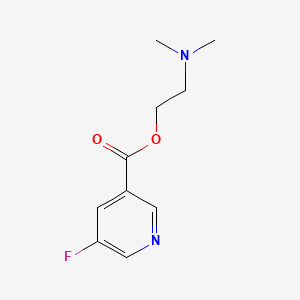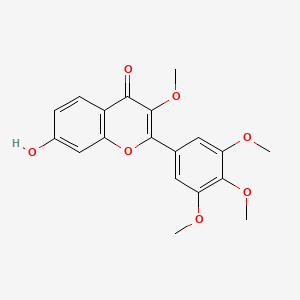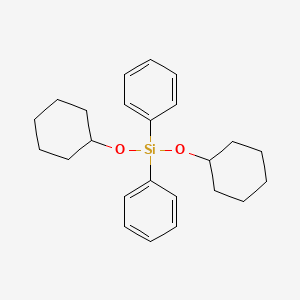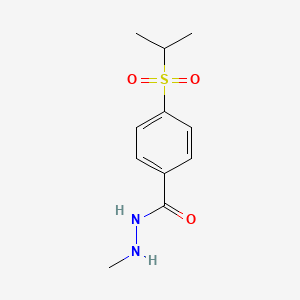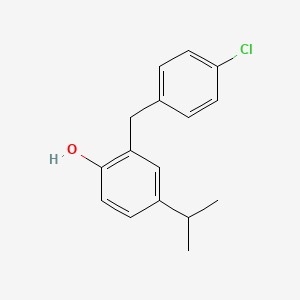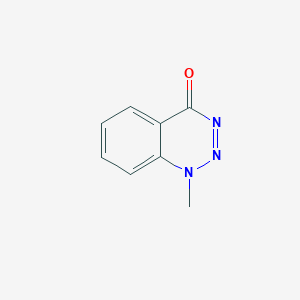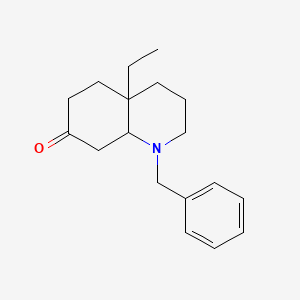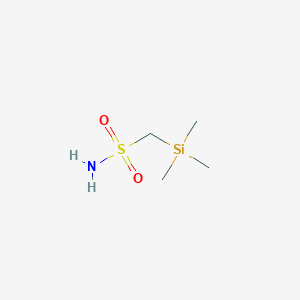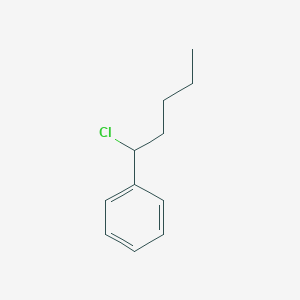![molecular formula C9H18N2O2 B14703472 N-[3-(Dimethylamino)propyl]-3-oxobutanamide CAS No. 14962-03-9](/img/structure/B14703472.png)
N-[3-(Dimethylamino)propyl]-3-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Dimethylamino)propyl]-3-oxobutanamide is a chemical compound known for its versatile applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a dimethylamino group attached to a propyl chain, which is further connected to an oxobutanamide moiety. The unique structure of this compound imparts specific chemical properties that make it valuable for numerous scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Dimethylamino)propyl]-3-oxobutanamide typically involves the reaction of dimethylaminopropylamine with an appropriate oxobutanamide precursor. One common method includes the reaction of dimethylaminopropylamine with a butanoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Dimethylamino)propyl]-3-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]-3-oxobutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: Utilized in the production of surfactants, lubricants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]-3-oxobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, modulating their activity. Additionally, the compound can participate in covalent bonding with nucleophilic residues in proteins, leading to changes in their function and activity .
Comparison with Similar Compounds
Similar Compounds
N-[3-(Dimethylamino)propyl]methacrylamide: A similar compound used in polymer synthesis and drug delivery applications.
N-[3-(Dimethylamino)propyl]hexadecanamide: An intermediate for synthesizing surfactants and quaternary ammonium compounds.
Uniqueness
N-[3-(Dimethylamino)propyl]-3-oxobutanamide stands out due to its specific chemical structure that combines the properties of both an amide and a dimethylamino group. This unique combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.
Properties
CAS No. |
14962-03-9 |
|---|---|
Molecular Formula |
C9H18N2O2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-[3-(dimethylamino)propyl]-3-oxobutanamide |
InChI |
InChI=1S/C9H18N2O2/c1-8(12)7-9(13)10-5-4-6-11(2)3/h4-7H2,1-3H3,(H,10,13) |
InChI Key |
ZSJVUHMQQZZYIW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)


